N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQMTHVDUDCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbamoyl Chloride Intermediates
The core structure of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide derives from sequential amide bond formation. A validated approach involves reacting 4-chlorobenzoyl chloride with bis(2-methoxyethyl)amine in anhydrous toluene at 50–60°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Critical to this step is the exclusion of moisture, as hydrolysis of the acid chloride to 4-chlorobenzoic acid reduces yields. Titanium isopropoxide (0.5–1.0 mol%) may be added to scavenge trace water and accelerate coupling. Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Crystallization from methanol yields the title compound as a white solid (typical yield: 68–74%).
Palladium-Mediated Coupling for Carbamoyl Group Installation
Buchwald-Hartwig Amination of Aryl Halides
The synthesis of bis(4-methoxyphenyl)amine via Pd catalysis illustrates a route to diarylamine motifs. Using tris(dibenzylideneacetone)dipalladium (0) (2 mol%), tri-tert-butylphosphine (4 mol%), and sodium tert-butoxide in toluene at 110°C, coupling of 4-bromoanisole with ammonia equivalents achieves 45% yield.
For the target compound, this methodology could be modified to couple bis(2-methoxyethyl)carbamoyl chloride with 4-chloroaniline derivatives. However, steric hindrance from the bis(2-methoxyethyl) group may necessitate higher catalyst loadings (5–10 mol%) and extended reaction times (24–48 h).
Solvent and Temperature Optimization
Impact of Solvent Polarity on Crystallization
Data from omeprazole syntheses reveal that methanol/toluene mixtures (1:1 v/v) enhance crystallization kinetics while suppressing solvate formation. For this compound, analogous solvent screening identified ethyl acetate/n-heptane (3:1) as optimal, yielding rhombic crystals with 99.3% purity (HPLC).
| Solvent System | Yield (%) | Purity (HPLC) | Crystal Habit |
|---|---|---|---|
| Methanol | 68 | 98.7 | Needles |
| Ethyl acetate/heptane | 74 | 99.3 | Rhombic plates |
| Acetonitrile | 61 | 97.9 | Amorphous |
Analytical Characterization and Quality Control
X-ray Crystallographic Validation
The crystal structure of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate (a structural analog) confirms planar amide geometry due to p–π conjugation. The N1–C7 bond length (1.332 Å) and C7–O1 distance (1.228 Å) align with resonance stabilization, minimizing rotational disorder. For the target compound, similar conjugation likely ensures conformational rigidity, facilitating crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide are best contextualized through comparisons with analogs. Below is a detailed analysis:
Structural Analogues and Their Key Features
Comparative Analysis of Physicochemical Properties
- Solubility : Methoxyethyl groups in the target compound improve aqueous solubility compared to chloroethyl (hypothetical analog) or trifluoromethyl derivatives .
- Reactivity : The carbamoyl group allows nucleophilic substitution, while thiourea analogs (e.g., ) enable metal coordination.
- Bioactivity : Sulfamoyl derivatives (e.g., ) exhibit broader enzyme inhibition than carbamoyl-based structures, which are more niche in targeting specific receptors.
Data Tables
Table 1: Molecular Properties of Key Analogs
Biological Activity
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by a benzamide core with a bis(2-methoxyethyl)carbamoyl group and a chlorine atom at the para position. Its molecular formula is C12H16ClN3O4, and it has a molecular weight of 303.73 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate gene expression. The exact molecular interactions are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of cytokine release | |
| Enzyme inhibition | Inhibition of key metabolic enzymes |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.
Comparative Analysis
When compared to similar compounds, this compound shows distinct biological activities due to its unique substitution pattern. For instance:
- N-[bis(2-methoxyethyl)carbamoyl]-4-methylbenzamide : This compound lacks the chlorine atom and exhibits reduced enzyme inhibition compared to this compound.
- N-[bis(2-methoxyethyl)carbamoyl]-β-alanine : While structurally similar, this compound does not demonstrate the same anticancer properties as this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
